molecular formula C31H23N5O3S B14921466 2-(4-methylphenyl)-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]quinoline-4-carboxamide

2-(4-methylphenyl)-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]quinoline-4-carboxamide

Cat. No.: B14921466
M. Wt: 545.6 g/mol
InChI Key: VUOXUBJOXHWLLN-UHFFFAOYSA-N
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Description

This compound is characterized by its unique structure, which includes a quinolinecarboxamide core, a quinoxalinylamino group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHYLPHENYL)-N~4~-{4-[(2-QUINOXALINYLAMINO)SULFONYL]PHENYL}-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHYLPHENYL)-N~4~-{4-[(2-QUINOXALINYLAMINO)SULFONYL]PHENYL}-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.

Major Products

The major products formed from these reactions include quinoline N-oxide derivatives, amine derivatives, and substituted quinoline compounds.

Scientific Research Applications

2-(4-METHYLPHENYL)-N~4~-{4-[(2-QUINOXALINYLAMINO)SULFONYL]PHENYL}-4-QUINOLINECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-METHYLPHENYL)-N~4~-{4-[(2-QUINOXALINYLAMINO)SULFONYL]PHENYL}-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-METHYLPHENYL)-N~4~-{4-[(2-QUINOXALINYLAMINO)SULFONYL]PHENYL}-4-QUINOLINECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C31H23N5O3S

Molecular Weight

545.6 g/mol

IUPAC Name

2-(4-methylphenyl)-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]quinoline-4-carboxamide

InChI

InChI=1S/C31H23N5O3S/c1-20-10-12-21(13-11-20)29-18-25(24-6-2-3-7-26(24)34-29)31(37)33-22-14-16-23(17-15-22)40(38,39)36-30-19-32-27-8-4-5-9-28(27)35-30/h2-19H,1H3,(H,33,37)(H,35,36)

InChI Key

VUOXUBJOXHWLLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC6=CC=CC=C6N=C5

Origin of Product

United States

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